3-Chloropyrrolidine

Description

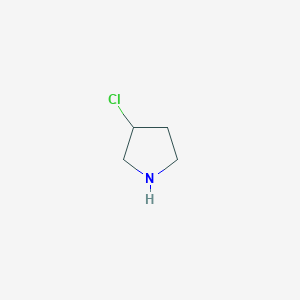

Structure

3D Structure

Properties

IUPAC Name |

3-chloropyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8ClN/c5-4-1-2-6-3-4/h4,6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIMYCJOGGRXQIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30539611 | |

| Record name | 3-Chloropyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30539611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10603-49-3 | |

| Record name | 3-Chloropyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10603-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloropyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30539611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloropyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-chloropyrrolidine and its hydrochloride salt. The information is presented in a structured format to facilitate easy access and comparison, intended for use in research, and drug development. This document includes key quantitative data, detailed experimental protocols for the determination of these properties, and a logical workflow for its application in synthesis.

Quantitative Physicochemical Data

The following tables summarize the key physicochemical properties of this compound and its hydrochloride salt, compiled from various chemical data sources.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 10603-49-3 | [1] |

| Molecular Formula | C₄H₈ClN | [1] |

| Molecular Weight | 105.56 g/mol | [1] |

| Exact Mass | 105.0345270 Da | [1] |

| Density | 1.1 g/cm³ | |

| Boiling Point | 66-88 °C @ 100 Torr | |

| Flash Point | 45 °C | |

| logP (XLogP3) | 0.6 | [1] |

| pKa (Predicted) | 8.92 ± 0.10 | |

| Topological Polar Surface Area (PSA) | 12 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

Table 2: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Source(s) |

| CAS Number | 10603-47-1 | |

| Molecular Formula | C₄H₉Cl₂N | [2] |

| Molecular Weight | 142.03 g/mol | [2] |

| Appearance | White solid | |

| Solubility | High solubility in water and polar aprotic solvents (e.g., DMSO, methanol) | |

| Storage Temperature | Room Temperature or 2-8 °C |

Experimental Protocols

Detailed experimental methodologies for determining the key physicochemical properties of amines like this compound are outlined below. These are generalized protocols and may require optimization for specific laboratory conditions and equipment.

2.1. Determination of Boiling Point (Micro Method)

This method is suitable for small quantities of liquid samples.[3][4]

-

Apparatus: Thiele tube, thermometer, small test tube (e.g., Durham tube), capillary tube (sealed at one end), heating oil (e.g., mineral oil), and a heat source.[3][4]

-

Procedure:

-

A small amount of the liquid sample (approximately 0.5 mL) is placed into the small test tube.

-

A capillary tube, with its open end downwards, is placed inside the test tube containing the sample.[4]

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[4]

-

The assembly is placed in a Thiele tube containing heating oil, making sure the rubber band or attachment is above the oil level.[5]

-

The side arm of the Thiele tube is gently heated, which circulates the oil and heats the sample uniformly.[5]

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube. Heating should continue until a continuous and rapid stream of bubbles is observed.[5]

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[4]

-

2.2. Determination of Density

The density of a liquid amine can be determined using a pycnometer or a digital densitometer.

-

Apparatus: Pycnometer (a glass flask with a precise volume), analytical balance, and a temperature-controlled water bath.

-

Procedure (Pycnometer Method):

-

The empty pycnometer is cleaned, dried, and its mass is accurately weighed.

-

The pycnometer is filled with the amine sample, ensuring no air bubbles are trapped, and placed in a water bath at a constant temperature until thermal equilibrium is reached.

-

The pycnometer is removed from the bath, carefully dried on the outside, and its mass is weighed again.

-

The mass of the amine is determined by subtracting the mass of the empty pycnometer.

-

The density is calculated by dividing the mass of the amine by the calibrated volume of the pycnometer.

-

For higher accuracy, the procedure is repeated with a reference liquid of known density (e.g., distilled water) to calibrate the exact volume of the pycnometer at the experimental temperature.

-

2.3. Determination of Solubility

A qualitative and semi-quantitative assessment of solubility in water and acidic solutions can be performed as follows.[6][7]

-

Apparatus: Test tubes, vortex mixer or stirring rods, pH paper or pH meter, and graduated pipettes.[7]

-

Procedure for Water Solubility:

-

Add a specific volume or mass of this compound (e.g., 5 drops or a pre-weighed amount) to a test tube.[7]

-

Add a measured volume of distilled water (e.g., 2 mL) to the test tube.[7]

-

Vigorously mix the contents by tapping or using a vortex mixer.[7]

-

Observe whether the amine dissolves completely to form a homogeneous solution or if it remains as a separate phase.[7]

-

-

Procedure for Solubility in Acidic Solution:

2.4. Determination of pKa (Potentiometric Titration)

Potentiometric titration is a precise method for determining the dissociation constant (pKa) of an amine.[8][9]

-

Apparatus: pH meter with a combination pH electrode, a burette, a beaker, a magnetic stirrer, and standardized solutions of a strong acid (e.g., HCl) and the amine sample of known concentration.[9]

-

Procedure:

-

A known volume and concentration of the this compound solution is placed in a beaker with a magnetic stir bar.

-

The pH electrode is calibrated using standard buffer solutions (e.g., pH 4, 7, and 10) and then immersed in the amine solution.[9]

-

The initial pH of the amine solution is recorded.

-

A standardized solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise increments from the burette.

-

After each addition of the acid, the solution is stirred to ensure homogeneity, and the pH is recorded once the reading stabilizes.

-

The titration is continued past the equivalence point.

-

A titration curve is generated by plotting the recorded pH values against the volume of acid added.

-

The pKa is determined from the pH at the half-equivalence point, which is the point on the curve where half of the amine has been neutralized.[8]

-

Logical Workflow and Visualization

This compound is a valuable building block in organic synthesis, often utilized in nucleophilic substitution reactions where the pyrrolidine ring is introduced into a target molecule. The following diagram illustrates a generalized workflow for such a synthetic application.

References

- 1. This compound | C4H8ClN | CID 13401990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. chemhaven.org [chemhaven.org]

- 7. moorparkcollege.edu [moorparkcollege.edu]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

3-Chloropyrrolidine: A Technical Guide for Researchers

CAS Number: 10603-49-3

Chemical Formula: C₄H₈ClN

Molecular Weight: 105.57 g/mol

Introduction

3-Chloropyrrolidine is a heterocyclic organic compound that serves as a crucial building block in the synthesis of a wide array of pharmaceutical and biologically active molecules. Its pyrrolidine core, a five-membered nitrogen-containing saturated ring, is a prevalent scaffold in numerous natural products and synthetic drugs. The presence of a chlorine atom at the 3-position provides a reactive handle for further chemical modifications, making it a versatile intermediate for drug discovery and development professionals. This technical guide provides an in-depth overview of this compound, encompassing its chemical structure, physicochemical properties, synthesis protocols, spectroscopic data, and applications in medicinal chemistry.

Chemical Structure and Properties

This compound consists of a saturated pyrrolidine ring with a chlorine atom substituted at the third carbon atom. The presence of a stereocenter at the C-3 position means that this compound can exist as two enantiomers, (S)-3-chloropyrrolidine and (R)-3-chloropyrrolidine. The hydrochloride salt form is also commonly used to improve its stability and solubility in polar solvents.[1]

Structure:

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄H₈ClN | [2] |

| Molecular Weight | 105.57 g/mol | [2] |

| CAS Number | 10603-49-3 | [2] |

| Boiling Point | 148 °C (for 3-chloropyridine, a related compound) | [3] |

| Density | 1.194 g/cm³ at 25 °C (for 3-chloropyridine) | [3] |

| Solubility | Highly soluble in water and polar aprotic solvents (as hydrochloride salt) | [1] |

Synthesis

The synthesis of this compound, particularly its enantiomerically pure forms, is of significant interest. A common strategy involves the chlorination of a pyrrolidine precursor.

General Synthetic Approach for (S)-3-Chloropyrrolidine Hydrochloride[1]

A plausible synthetic route to obtain the (S)-enantiomer involves the following conceptual steps:

-

N-Protection: The pyrrolidine nitrogen is protected, for example, with a tert-butoxycarbonyl (Boc) group to prevent side reactions.

-

Chlorination: The protected pyrrolidine is then subjected to enantioselective chlorination at the 3-position. This can be achieved using various chlorinating agents and chiral catalysts.

-

Deprotection: The protecting group is removed from the nitrogen atom.

-

Resolution: If a racemic mixture is obtained, chiral chromatography or enzymatic methods can be employed to resolve the enantiomers.

-

Salt Formation: The desired (S)-enantiomer is treated with hydrochloric acid to form the stable hydrochloride salt.

Caption: General synthetic workflow for (S)-3-chloropyrrolidine hydrochloride.

Spectroscopic Data

The structural characterization of this compound and its derivatives relies heavily on spectroscopic techniques. Below is a summary of expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound hydrochloride would be expected to show complex multiplets for the pyrrolidine ring protons. The proton attached to the carbon bearing the chlorine atom (H-3) would likely appear as a multiplet at a downfield chemical shift due to the electron-withdrawing effect of the chlorine. The protons on the carbons adjacent to the nitrogen atom (H-2 and H-5) would also be shifted downfield.

-

¹³C NMR: The carbon NMR spectrum would show four distinct signals for the four carbon atoms of the pyrrolidine ring. The carbon atom bonded to the chlorine (C-3) would resonate at the most downfield position among the non-nitrogen-bonded carbons. The carbons adjacent to the nitrogen (C-2 and C-5) would also be shifted downfield. For similar compounds like 1-chloropropane, the carbon attached to the chlorine appears around 45 ppm.[4]

Mass Spectrometry (MS)

The mass spectrum of this compound would exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio).[5] This would result in two peaks for the molecular ion (M⁺ and M+2) separated by two mass-to-charge units (m/z), with the M+2 peak having an intensity of about one-third of the M⁺ peak.[5] Fragmentation would likely involve the loss of a chlorine radical or cleavage of the pyrrolidine ring.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would display characteristic absorption bands for the functional groups present. Key expected peaks include:

-

N-H stretch: A broad band in the region of 3300-3500 cm⁻¹ for the secondary amine.

-

C-H stretch: Strong absorptions in the 2850-2960 cm⁻¹ region corresponding to the sp³ C-H bonds of the pyrrolidine ring.

-

C-Cl stretch: A band in the fingerprint region, typically between 600 and 800 cm⁻¹, which is characteristic of the carbon-chlorine bond.

Applications in Drug Discovery

This compound is a valuable building block in the synthesis of various pharmaceutical agents. Its utility stems from the ability to introduce the pyrrolidine motif and the reactivity of the C-Cl bond for nucleophilic substitution reactions.

Precursor for Antiviral and Neurological Drugs

(S)-3-Chloropyrrolidine hydrochloride is utilized as a precursor in the synthesis of chiral amines and heterocyclic compounds.[1] It has been incorporated into protease inhibitors targeting RNA viruses and in the development of dopamine receptor modulators for conditions like Parkinson's disease.[1]

Role in the Synthesis of Varenicline

While not a direct starting material, derivatives of 3-substituted pyrrolidines are structurally related to key intermediates in some synthetic routes to varenicline, a medication used for smoking cessation. The synthesis of varenicline involves the construction of a complex tetracyclic ring system, and the pyrrolidine moiety is a core component.

Caption: Conceptual workflow illustrating the role of pyrrolidine derivatives in varenicline synthesis.

Toxicology and Safety

Conclusion

This compound is a valuable and versatile chemical intermediate for the pharmaceutical and life sciences industries. Its unique structural features, including the pyrrolidine scaffold and the reactive chlorine atom, make it an important building block for the synthesis of complex and biologically active molecules. Further research into its synthesis, reactivity, and biological applications is likely to continue to yield novel therapeutic agents. Researchers and drug development professionals should handle this compound with care, adhering to all safety guidelines, while exploring its potential in the creation of new medicines.

References

- 1. (S)-3-Chloropyrrolidine hydrochloride (1072227-55-4) for sale [vulcanchem.com]

- 2. Varenicline synthesis - chemicalbook [chemicalbook.com]

- 3. 3-Chloropyridine - Safety Data Sheet [chemicalbook.com]

- 4. Previous spectra [qorganica.qui.uam.es]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. jubilantingrevia.com [jubilantingrevia.com]

In-Depth Technical Guide to the Spectral Data of 3-Chloropyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3-chloropyrrolidine, a valuable heterocyclic building block in medicinal chemistry and drug development. Due to the limited availability of public domain spectral data for this compound, this guide also furnishes detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These protocols are intended to assist researchers in acquiring and interpreting spectral data should they synthesize or handle this compound.

Quantitative Spectral Data

For researchers synthesizing this compound, the following tables provide a template for recording and organizing the spectral data. Predicted values based on standard chemical shift and fragmentation principles are provided for guidance.

Nuclear Magnetic Resonance (NMR) Spectral Data

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| Predicted | ||||

| ~4.4 - 4.6 | m | 1H | H-3 | |

| ~3.2 - 3.5 | m | 2H | H-2a, H-5a | |

| ~2.9 - 3.2 | m | 2H | H-2b, H-5b | |

| ~2.2 - 2.4 | m | 2H | H-4 | |

| ~2.0 - 2.5 (broad) | s | 1H | N-H |

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Predicted | |

| ~60 - 62 | C-3 |

| ~52 - 54 | C-2 |

| ~46 - 48 | C-5 |

| ~35 - 37 | C-4 |

Infrared (IR) Spectral Data

Table 3: Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Predicted | ||

| ~3300 - 3400 | Medium, Broad | N-H Stretch |

| ~2850 - 2960 | Medium-Strong | C-H Stretch (aliphatic) |

| ~1450 - 1470 | Medium | C-H Bend (scissoring) |

| ~1000 - 1200 | Medium-Strong | C-N Stretch |

| ~650 - 800 | Strong | C-Cl Stretch |

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Fragmentation Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| Predicted | ||

| 105/107 | [M]⁺ (Molecular Ion, chlorine isotope pattern) | |

| 70 | [M - Cl]⁺ | |

| 43 | [C₂H₅N]⁺ |

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectral data of a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent will depend on the sample's solubility and the desired chemical shift reference.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and optimal resolution.

-

Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence (e.g., zg30). Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-5 seconds.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A wider spectral width (e.g., 200-220 ppm) is required. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants to deduce proton connectivity.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small drop of neat liquid this compound directly onto the ATR crystal (e.g., diamond or germanium).

-

If the sample is a solid salt (e.g., hydrochloride), a small amount of the solid can be pressed firmly against the crystal.

-

-

Instrument Setup:

-

Ensure the ATR accessory is correctly installed in the FTIR spectrometer.

-

Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Data Acquisition:

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The data is typically collected over a range of 4000 to 400 cm⁻¹.

-

-

Data Processing and Analysis:

-

The software will automatically process the data and display the spectrum in terms of transmittance or absorbance versus wavenumber.

-

Identify and label the major absorption bands and correlate them to specific functional groups (e.g., N-H, C-H, C-N, C-Cl).

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the molecular formula and structure from the fragmentation pattern.

Methodology:

-

Sample Introduction:

-

Gas Chromatography-Mass Spectrometry (GC-MS): If the sample is volatile and thermally stable, dissolve a small amount in a suitable solvent (e.g., dichloromethane or methanol) and inject it into the GC. The compound will be separated from impurities and then introduced into the mass spectrometer.

-

Direct Infusion: Dissolve the sample in a suitable solvent and infuse it directly into the ion source using a syringe pump.

-

-

Ionization:

-

Electron Ionization (EI): This is a common technique for GC-MS. The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation.

-

Electrospray Ionization (ESI): This is a soft ionization technique suitable for direct infusion. It typically produces protonated molecules [M+H]⁺ with minimal fragmentation.

-

-

Mass Analysis:

-

The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

-

-

Data Acquisition and Analysis:

-

The detector records the abundance of ions at each m/z value.

-

Identify the molecular ion peak [M]⁺ (in EI) or the protonated molecule peak [M+H]⁺ (in ESI). The presence of chlorine will be indicated by a characteristic M+2 peak with an intensity of about one-third of the M peak due to the natural abundance of the ³⁷Cl isotope.

-

Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions, which can provide structural information.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like this compound.

Caption: Workflow for the spectral characterization of this compound.

Synthesis of 3-Chloropyrrolidine starting materials

An In-depth Technical Guide to the Synthesis of 3-Chloropyrrolidine Starting Materials

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a foundational scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs.[1][2] Its derivatives are crucial precursors for a wide range of pharmaceuticals, including antiviral, anti-inflammatory, and anti-cancer agents.[1][2] this compound, in particular, serves as a versatile building block, enabling the introduction of various functionalities at the 3-position through nucleophilic substitution. This guide provides a detailed overview of established synthetic routes to this compound, focusing on common starting materials, key transformations, and detailed experimental protocols.

Synthesis Route 1: From Pyrrolidin-3-ol

The most direct approach to this compound is the chlorination of its corresponding alcohol, pyrrolidin-3-ol. This method is efficient and can be adapted for both racemic and enantiomerically pure forms, depending on the starting alcohol. The key transformation is the substitution of the hydroxyl group with a chloride ion, typically using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

The general workflow involves the activation of the hydroxyl group by the chlorinating agent, followed by an Sₙ2 attack by the chloride ion. The use of an appropriate nitrogen-protecting group (e.g., Boc, Cbz) is often necessary to prevent side reactions with the pyrrolidine nitrogen.

Caption: General workflow for the synthesis of this compound from pyrrolidin-3-ol.

Experimental Protocol: Chlorination of N-Boc-pyrrolidin-3-ol

This protocol is based on standard organic chemistry procedures for alcohol chlorination.

-

Protection: Dissolve pyrrolidin-3-ol (1.0 eq) in a suitable solvent such as dichloromethane (DCM). Add a base like triethylamine (1.2 eq). Cool the mixture to 0 °C.

-

Reaction: Slowly add a solution of Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in DCM. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Workup: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-pyrrolidin-3-ol.

-

Chlorination: Dissolve N-Boc-pyrrolidin-3-ol (1.0 eq) in anhydrous DCM and cool to 0 °C. Slowly add thionyl chloride (1.5 eq).

-

Reaction: Stir the mixture at 0 °C for 1 hour and then at room temperature for 3-5 hours.

-

Quenching: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

-

Extraction: Extract the product with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude N-Boc-3-chloropyrrolidine.

-

Deprotection: Dissolve the crude product in a solution of HCl in methanol or dioxane (e.g., 4M HCl). Stir at room temperature for 2-4 hours.[3]

-

Isolation: Concentrate the mixture under reduced pressure to obtain this compound hydrochloride as a solid.

| Step | Key Reagents | Typical Solvents | Temperature | Typical Yield |

| Protection | (Boc)₂O, Triethylamine | Dichloromethane | 0 °C to RT | >95% |

| Chlorination | Thionyl Chloride (SOCl₂) | Dichloromethane | 0 °C to RT | 80-90% |

| Deprotection | HCl in Dioxane/Methanol | Dioxane or Methanol | Room Temperature | >95% |

Synthesis Route 2: From trans-4-Hydroxy-L-proline

trans-4-Hydroxy-L-proline is an inexpensive, naturally occurring amino acid, making it an attractive chiral starting material for the enantioselective synthesis of (3S,4R)- or (3R,4R)-functionalized pyrrolidines. The synthesis of this compound from this precursor involves decarboxylation, protection of the nitrogen, and stereospecific conversion of the hydroxyl group to a chloride.

The conversion of the hydroxyl group requires a reaction that proceeds with inversion of stereochemistry (Sₙ2), such as the Appel reaction (using PPh₃ and CCl₄) or by converting the alcohol to a good leaving group (e.g., tosylate, mesylate) followed by substitution with a chloride source (e.g., LiCl).

Caption: Chiral synthesis pathway from trans-4-hydroxy-L-proline.

Experimental Protocol: Synthesis from trans-4-Hydroxy-L-proline

This protocol outlines a multi-step synthesis including decarboxylation and stereoinvertive chlorination.[4]

-

Decarboxylation: Heat trans-4-hydroxy-L-proline in a high-boiling point solvent (e.g., diphenyl ether) at reflux to effect decarboxylation. The resulting (4R)-pyrrolidin-4-ol is typically distilled directly from the reaction mixture.

-

N-Protection: Protect the resulting amino alcohol with a suitable protecting group (e.g., Boc) as described in the previous protocol to yield N-Boc-(4R)-pyrrolidin-4-ol.

-

Chlorination (Appel Reaction):

-

Dissolve triphenylphosphine (PPh₃) (1.5 eq) in anhydrous acetonitrile or carbon tetrachloride (CCl₄).

-

Add a solution of N-Boc-(4R)-pyrrolidin-4-ol (1.0 eq) in the same solvent.

-

Heat the reaction mixture to reflux and stir for 12-24 hours until the starting material is consumed.

-

-

Workup: Cool the reaction mixture and remove the solvent under reduced pressure. Purify the residue by column chromatography to isolate N-Boc-(3S)-3-chloropyrrolidine.

-

Deprotection: Remove the Boc group using acidic conditions as previously described to yield (3S)-3-chloropyrrolidine hydrochloride.

| Step | Key Reagents | Typical Solvents | Temperature | Stereochemistry |

| Decarboxylation | Heat | Diphenyl Ether | Reflux (>250 °C) | Retained |

| N-Protection | (Boc)₂O | Dichloromethane | Room Temperature | Retained |

| Chlorination | PPh₃, CCl₄ | Acetonitrile or CCl₄ | Reflux | Inversion (Sₙ2) |

| Deprotection | HCl | Dioxane or Methanol | Room Temperature | Retained |

Synthesis Route 3: From L-Aspartic Acid

L-Aspartic acid is another readily available chiral building block. The synthesis of this compound from this starting material is more complex, involving the formation of the pyrrolidine ring and several functional group interconversions. A common strategy involves the reduction of the carboxylic acid groups, formation of a cyclic intermediate, and subsequent manipulation of the functional groups.

A plausible route involves the protection of the amine, selective reduction of the β-carboxylic acid, conversion of the α-carboxylic acid to an amine (e.g., via a Curtius rearrangement), cyclization, and finally, chlorination of the resulting hydroxyl group.

Caption: A conceptual multi-step pathway from L-aspartic acid.

Experimental Protocol: Key Transformations

Detailed, end-to-end protocols for this specific transformation are less common in single literature reports and often constitute proprietary industrial processes. However, the key steps are well-established reactions.

-

N-Protection and Esterification: L-Aspartic acid is first protected, for example, as its N-Benzyloxycarbonyl (Cbz) derivative.[5] Subsequent reaction with an alcohol under acidic conditions can yield a mixture of mono- and di-esters, from which the β-monoester can be isolated.

-

Curtius Rearrangement:

-

The free α-carboxylic acid is converted to an acyl azide, for instance, by reacting it with diphenylphosphoryl azide (DPPA) or by converting it to an acid chloride followed by reaction with sodium azide.

-

Heating the acyl azide in an inert solvent induces rearrangement to an isocyanate.

-

Trapping the isocyanate with an alcohol (e.g., benzyl alcohol) yields a carbamate-protected amine.[6]

-

-

Reduction and Cyclization: The ester and carbamate groups are reduced, typically using a strong reducing agent like lithium aluminum hydride (LiAlH₄). This reduction can lead to the formation of the corresponding amino alcohol, which may cyclize in situ or upon workup to form the protected pyrrolidin-3-ol.[7]

-

Chlorination and Deprotection: The resulting N-protected pyrrolidin-3-ol is then chlorinated and deprotected as described in Route 1.

| Transformation | Key Reagents | Purpose | Reference Reaction Type |

| Protection | Cbz-Cl or (Boc)₂O | Protect amine | Schotten-Baumann |

| Rearrangement | DPPA or SOCl₂/NaN₃ | Convert COOH to NH₂ | Curtius Rearrangement[6] |

| Reduction | LiAlH₄ or NaBH₄ | Reduce esters/amides | Hydride Reduction[7] |

| Cyclization | Spontaneous or Base/Acid | Form pyrrolidine ring | Intramolecular Amination |

This guide highlights the primary synthetic strategies for obtaining this compound, a valuable intermediate in drug discovery. The choice of starting material—pyrrolidin-3-ol for directness, trans-4-hydroxy-L-proline for chirality, or L-aspartic acid for a fundamental chiral pool approach—will depend on factors such as cost, scale, and desired stereochemistry. The provided protocols and data offer a solid foundation for researchers to implement and adapt these syntheses in a laboratory setting.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. trans-4-Hydroxy-L-proline methyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 4. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]

- 5. US4523026A - Synthesis of N-benzyloxycarbonyl-L-aspartic acid - Google Patents [patents.google.com]

- 6. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Core Reactivity of 3-Chloropyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloropyrrolidine is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug development. Its reactivity is characterized by the interplay between the secondary amine functionality and the C-3 chloro substituent. This guide provides a comprehensive overview of the fundamental reactivity of this compound, with a focus on nucleophilic substitution and elimination reactions. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate its application in synthetic chemistry. The strategic use of N-protection to modulate reactivity and achieve selective C-3 functionalization is a central theme.

Core Reactivity Principles

The chemical behavior of this compound is primarily dictated by two key features: the nucleophilic and basic secondary amine, and the electrophilic C-3 carbon atom bearing a chlorine leaving group. These two centers can react independently or influence each other's reactivity.

-

N-Functionalization: The secondary amine readily undergoes typical amine reactions such as N-alkylation and N-acylation. These reactions are often performed to introduce desired substituents or to protect the nitrogen, thereby preventing its interference in subsequent reactions at the C-3 position.

-

C-3 Functionalization: The carbon-chlorine bond at the C-3 position is susceptible to nucleophilic attack, allowing for the introduction of a wide range of functional groups. This is a key transformation for the synthesis of diverse pyrrolidine libraries.

-

Elimination: Under basic conditions, this compound can undergo elimination of hydrogen chloride to form 2,3-dihydro-1H-pyrrole (also known as 3-pyrroline).

The reactivity at the C-3 position is significantly influenced by the state of the pyrrolidine nitrogen. Protonation of the nitrogen under acidic conditions or its protection with an electron-withdrawing group, such as a tert-butyloxycarbonyl (Boc) group, deactivates the ring and can influence the regioselectivity and stereoselectivity of reactions.

N-Functionalization Reactions

The pyrrolidine nitrogen can be readily functionalized using standard procedures for secondary amines.

N-Acylation

N-acylation is a common strategy to protect the pyrrolidine nitrogen and prevent its participation in subsequent reactions. The resulting amide is less nucleophilic and basic. A typical procedure involves the reaction of this compound with an acylating agent in the presence of a base.

Experimental Protocol: N-Boc Protection of this compound

This procedure is based on standard N-Boc protection methodologies for secondary amines.

Materials and Equipment:

-

This compound hydrochloride

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Round-bottom flask, magnetic stirrer, ice bath

Procedure:

-

To a stirred solution of this compound hydrochloride (1.0 eq) in DCM at 0 °C, add triethylamine (2.2 eq) dropwise.

-

Allow the mixture to stir for 15 minutes.

-

Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude N-Boc-3-chloropyrrolidine can be purified by flash column chromatography.

N-Alkylation

N-alkylation introduces an alkyl group onto the pyrrolidine nitrogen. This can be achieved by reacting this compound with an alkyl halide in the presence of a base.

Experimental Protocol: N-Alkylation of this compound

Materials and Equipment:

-

This compound

-

Alkyl halide (e.g., benzyl bromide)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

-

Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

-

To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq) and the alkyl halide (1.1 eq).

-

Heat the mixture to reflux and stir for 4-12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

The residue can be purified by column chromatography to yield the N-alkylated-3-chloropyrrolidine.

Nucleophilic Substitution at C-3

The introduction of substituents at the C-3 position of the pyrrolidine ring is a cornerstone of its use in medicinal chemistry. These reactions are typically performed on N-protected this compound to avoid side reactions at the nitrogen. The following protocols are based on the reaction of N-Boc-3-chloropyrrolidine.

Workflow for C-3 Nucleophilic Substitution

Caption: General workflow for C-3 nucleophilic substitution.

Reaction with Azide

The introduction of an azide group provides a versatile handle for further transformations, such as reduction to an amine or participation in click chemistry.

Experimental Protocol: Synthesis of N-Boc-3-azidopyrrolidine

Materials and Equipment:

-

N-Boc-3-chloropyrrolidine

-

Sodium azide (NaN₃)

-

N,N-Dimethylformamide (DMF)

-

Round-bottom flask, magnetic stirrer, heating mantle

Procedure:

-

To a solution of N-Boc-3-chloropyrrolidine (1.0 eq) in DMF, add sodium azide (1.5 eq).

-

Heat the mixture to 80-100 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and pour it into water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield N-Boc-3-azidopyrrolidine.

Reaction with Cyanide

The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, making it a valuable synthetic intermediate.

Experimental Protocol: Synthesis of N-Boc-3-cyanopyrrolidine

This protocol is adapted from a procedure using the corresponding mesylate.

Materials and Equipment:

-

N-Boc-3-chloropyrrolidine

-

Sodium cyanide (NaCN)[1]

-

N,N-Dimethylformamide (DMF)[1]

-

Round-bottom flask, magnetic stirrer, heating mantle

Procedure:

-

Prepare a solution of N-Boc-3-chloropyrrolidine (1.0 eq) and sodium cyanide (5.0 eq) in DMF.[1]

-

Stir the reaction mixture at 100 °C for 16 hours.[1]

-

After completion, cool the mixture to room temperature, pour it into water, and extract with ethyl acetate.[1]

-

Combine the organic phases, wash sequentially with water and saturated saline, and dry over anhydrous sodium sulfate.[1]

-

After filtration, concentrate the organic phase under reduced pressure.[1]

-

Purify the resulting residue by column chromatography to afford 1-N-Boc-3-cyanopyrrolidine.[1]

Reaction with Alkoxides

Reaction with alkoxides, such as sodium methoxide, leads to the formation of 3-alkoxypyrrolidines.

Experimental Protocol: Synthesis of N-Boc-3-methoxypyrrolidine

Materials and Equipment:

-

N-Boc-3-chloropyrrolidine

-

Sodium methoxide (NaOMe)

-

Methanol (MeOH) or Tetrahydrofuran (THF)

-

Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

-

To a solution of N-Boc-3-chloropyrrolidine (1.0 eq) in methanol, add sodium methoxide (1.5 eq).

-

Heat the mixture to reflux and stir for 6-18 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and neutralize with a mild acid (e.g., ammonium chloride solution).

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Reaction with Thiolates

Thiolates are excellent nucleophiles and react readily with this compound to form 3-thioethers.

Experimental Protocol: Synthesis of N-Boc-3-(phenylthio)pyrrolidine

Materials and Equipment:

-

N-Boc-3-chloropyrrolidine

-

Thiophenol

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Round-bottom flask, magnetic stirrer

Procedure:

-

To a stirred solution of thiophenol (1.1 eq) in DMF at 0 °C, add sodium hydride (1.2 eq) portion-wise.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Add a solution of N-Boc-3-chloropyrrolidine (1.0 eq) in DMF.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Elimination Reactions

Treatment of this compound with a strong, non-nucleophilic base can promote an E2 elimination reaction to yield 2,3-dihydro-1H-pyrrole (3-pyrroline).

Reaction Pathway: Elimination of HCl

Caption: Base-mediated elimination of this compound.

Experimental Protocol: Synthesis of 2,3-Dihydro-1H-pyrrole (3-Pyrroline)

Materials and Equipment:

-

This compound hydrochloride

-

Potassium tert-butoxide (t-BuOK)

-

Tetrahydrofuran (THF), anhydrous

-

Round-bottom flask, magnetic stirrer, reflux condenser, distillation apparatus

Procedure:

-

To a suspension of potassium tert-butoxide (2.5 eq) in anhydrous THF, add this compound hydrochloride (1.0 eq) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours.

-

Monitor the reaction by GC-MS.

-

Upon completion, cool the reaction mixture and filter off the inorganic salts.

-

Carefully distill the filtrate to obtain 2,3-dihydro-1H-pyrrole. Due to its volatility, appropriate cooling of the receiving flask is recommended.

Quantitative Data and Spectroscopic Information

The following tables summarize typical yields for the described reactions and key spectroscopic data for the resulting products. Yields are highly dependent on reaction conditions and purification methods.

| Reaction | Product | Typical Yield (%) |

| N-Boc Protection | N-Boc-3-chloropyrrolidine | >90 |

| Nucleophilic Substitution (CN⁻) | N-Boc-3-cyanopyrrolidine | 98[1] |

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| N-Boc-3-aminopyrrolidine | 1.45 (s, 9H), 1.60-1.75 (m, 1H), 2.05-2.20 (m, 1H), 2.95-3.10 (m, 1H), 3.25-3.40 (m, 1H), 3.45-3.65 (m, 2H), 3.70-3.80 (m, 1H) | 28.4, 34.5, 45.0, 50.5, 51.5, 79.5, 154.7 |

| N-Boc-3-cyanopyrrolidine | 1.48 (s, 9H), 2.20-2.40 (m, 2H), 3.15-3.30 (m, 1H), 3.45-3.75 (m, 4H) | 24.0, 28.3, 33.0, 45.0, 46.5, 80.5, 122.0, 154.5 |

| N-Boc-3-methoxypyrrolidine | 1.46 (s, 9H), 1.95-2.10 (m, 2H), 3.30 (s, 3H), 3.35-3.60 (m, 4H), 3.90-4.00 (m, 1H) | 28.4, 32.0, 44.5, 51.0, 56.0, 77.0, 79.5, 154.6 |

| N-Boc-3-(phenylthio)pyrrolidine | 1.42 (s, 9H), 2.00-2.20 (m, 2H), 3.20-3.70 (m, 5H), 7.15-7.45 (m, 5H) | 28.4, 33.5, 45.0, 48.0, 52.0, 80.0, 126.5, 129.0, 130.0, 135.0, 154.5 |

| 2,3-Dihydro-1H-pyrrole | 2.50 (t, 2H), 3.60 (t, 2H), 5.70 (s, 2H) | 35.0, 55.0, 125.0 |

Note: NMR data are approximate and may vary depending on the solvent and instrument.

Conclusion

This compound is a valuable and reactive building block in organic synthesis. Its reactivity can be effectively controlled through N-functionalization, particularly N-Boc protection, which facilitates selective nucleophilic substitution at the C-3 position. The ability to introduce a wide variety of functional groups through substitution, or to form the unsaturated 3-pyrroline via elimination, underscores its utility in the construction of diverse molecular scaffolds for drug discovery and development. The experimental protocols and data provided in this guide serve as a practical resource for chemists working with this important intermediate.

References

In-Depth Technical Guide: Solubility of 3-Chloropyrrolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Chloropyrrolidine hydrochloride. Due to the limited availability of specific quantitative solubility data in publicly accessible literature and databases, this document focuses on qualitative solubility information and provides a detailed, generalized experimental protocol for determining the solubility of amine hydrochlorides, which can be specifically adapted for the title compound.

Core Concepts: Understanding Solubility

Solubility is a fundamental physicochemical property of a compound, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For drug development professionals, understanding the solubility of an active pharmaceutical ingredient (API) or an intermediate like this compound hydrochloride is critical for:

-

Route of Administration: Determining the feasibility of developing oral, parenteral, or topical formulations.

-

Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.

-

Bioavailability: Influencing the rate and extent of drug absorption in the body.

-

Formulation Development: Designing stable and effective dosage forms.

Physicochemical Properties of this compound Hydrochloride

A summary of the key physicochemical properties of this compound hydrochloride is presented below.

| Property | Value |

| Molecular Formula | C₄H₉Cl₂N |

| Molecular Weight | 142.03 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | Not consistently reported |

| pKa | Not available |

Solubility Profile of this compound Hydrochloride

Extensive searches of scientific literature, chemical databases, and safety data sheets indicate a lack of specific, publicly available quantitative solubility data for this compound hydrochloride. However, qualitative descriptions of its solubility are consistently reported.

Qualitative Solubility Data

| Solvent | Qualitative Solubility |

| Water | High solubility[1] |

| Dimethyl Sulfoxide (DMSO) | High solubility[1] |

| Methanol | High solubility[1] |

The hydrochloride salt form of this compound significantly enhances its polarity, leading to its high affinity for polar solvents like water, as well as polar aprotic solvents such as DMSO and methanol.[1]

Experimental Protocol for Solubility Determination

The following is a detailed, generalized experimental protocol for determining the solubility of an amine hydrochloride like this compound hydrochloride. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.

1. Materials and Equipment

-

This compound hydrochloride

-

Selected solvents (e.g., deionized water, methanol, DMSO)

-

Analytical balance

-

Scintillation vials or small flasks with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or another appropriate analytical instrument for quantification.

2. Experimental Workflow

References

Stability of 3-Chloropyrrolidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloropyrrolidine is a pivotal chiral building block in synthetic organic chemistry, frequently employed in the synthesis of a wide array of pharmaceutical compounds. Its pyrrolidine core and reactive chlorine atom make it a versatile intermediate for introducing the pyrrolidinyl moiety into target molecules. As with any reactive intermediate, understanding its stability under various chemical and physical conditions is paramount to ensure the integrity of synthetic processes, the quality of resulting active pharmaceutical ingredients (APIs), and the reliability of storage and handling protocols.

This technical guide provides a comprehensive overview of the known and predicted stability of this compound under different environmental conditions, including pH, temperature, and in the presence of various solvents. The information presented herein is intended to assist researchers and drug development professionals in designing robust synthetic routes, developing stable formulations, and establishing appropriate storage and handling procedures.

General Stability Profile

This compound is most commonly available and utilized as its hydrochloride salt. This salt form significantly enhances the compound's stability and improves its solubility in polar solvents. The free base is generally less stable and more susceptible to degradation.

Key stability characteristics include:

-

Hygroscopicity: this compound hydrochloride is known to be hygroscopic and should be stored in a cool, dry environment to prevent moisture-induced degradation.

-

Thermal Sensitivity: The compound is sensitive to elevated temperatures, which can accelerate degradation pathways.

-

Light Sensitivity: While specific photostability data is not extensively available, it is good practice to protect this compound from light to minimize the risk of photolytic degradation.

Predicted Degradation Pathways

While specific degradation kinetic studies for this compound are not widely published, its chemical structure as a secondary amine and a secondary alkyl chloride allows for the prediction of its behavior under forced degradation conditions.

pH-Dependent Degradation

Acidic Conditions: Under acidic conditions, the pyrrolidine nitrogen will be protonated, forming the pyrrolidinium ion. This protonation is expected to increase the stability of the C-Cl bond towards nucleophilic attack by rendering the nitrogen lone pair unavailable for intramolecular assistance. However, at elevated temperatures, acid-catalyzed hydrolysis may still occur, albeit likely at a slower rate than under neutral or basic conditions.

Basic Conditions: In the presence of a base, the pyrrolidine nitrogen is deprotonated, making the lone pair of electrons available for intramolecular nucleophilic substitution. This can lead to the formation of a bicyclic aziridinium ion intermediate, which is highly reactive towards nucleophiles, including hydroxide ions or water. This pathway is expected to be a significant route of degradation under basic conditions, ultimately leading to the formation of 3-hydroxypyrrolidine.

Thermal Degradation

Elevated temperatures are expected to promote both hydrolysis and elimination reactions. In the solid state, thermal degradation may lead to the formation of colored impurities. In solution, increased temperature will accelerate the rate of solvolysis. A potential thermal degradation pathway, particularly in the absence of a nucleophilic solvent, is the elimination of hydrogen chloride to yield 2,3-dihydropyrrole or 3,4-dihydropyrrole.

Oxidative Degradation

The secondary amine of the pyrrolidine ring is susceptible to oxidation. Common oxidizing agents could lead to the formation of the corresponding nitroxide radical, hydroxylamine, or imine derivatives. Under harsh oxidative conditions, ring-opening may occur.

Photodegradation

While specific data is lacking, compounds containing C-Cl bonds can be susceptible to photolytic cleavage, which would proceed via a radical mechanism. It is therefore advisable to store this compound protected from light.

Quantitative Stability Data

As of the date of this document, there is a lack of publicly available quantitative data (e.g., degradation rate constants, half-life) for this compound under various stress conditions. The following table summarizes the expected qualitative stability based on general chemical principles.

| Condition | Stressor | Expected Stability | Predicted Major Degradation Product(s) |

| Hydrolytic | 0.1 M HCl | Relatively Stable | 3-Hydroxypyrrolidine (slow) |

| Water (pH ~7) | Moderately Stable | 3-Hydroxypyrrolidine | |

| 0.1 M NaOH | Unstable | 3-Hydroxypyrrolidine | |

| Oxidative | 3% H₂O₂ | Potentially Unstable | Oxidized pyrrolidine derivatives, ring-opened products |

| Thermal | 60°C (Solid) | Moderately Stable | Colored impurities |

| 60°C (Solution) | Degradation expected | Solvolysis products (e.g., 3-hydroxypyrrolidine in water) | |

| Photolytic | UV/Visible Light | Potentially Unstable | Radical-derived products |

Recommended Storage and Handling

Based on its known properties, the following storage and handling procedures are recommended for this compound and its hydrochloride salt:

-

Storage: Store in a tightly sealed container in a cool (2-8 °C), dry, and well-ventilated area. Protect from moisture and light.

-

Handling: Handle in an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture and air. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Experimental Protocol for Forced Degradation Studies

The following is a general protocol for conducting forced degradation studies on this compound to determine its intrinsic stability.

Materials and Reagents

-

This compound (or its hydrochloride salt)

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (NaOH), 0.1 M and 1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

HPLC-grade water, acetonitrile, and methanol

-

Suitable buffer for HPLC mobile phase (e.g., phosphate or acetate)

-

Reference standards for this compound and any known potential impurities.

Equipment

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or, ideally, a mass spectrometer (MS) detector.

-

A stability-indicating HPLC column (e.g., C18).

-

pH meter.

-

Temperature-controlled oven.

-

Photostability chamber.

Forced Degradation Conditions

-

Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and 1 M HCl. Store solutions at room temperature and an elevated temperature (e.g., 60 °C).

-

Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and 1 M NaOH. Store solutions at room temperature.

-

Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂. Store at room temperature, protected from light.

-

Thermal Degradation:

-

Solid State: Store solid this compound in an oven at an elevated temperature (e.g., 60 °C).

-

Solution State: Dissolve this compound in HPLC-grade water and store at an elevated temperature (e.g., 60 °C).

-

-

Photostability: Expose solid this compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Analytical Procedure

-

At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.

-

Neutralize the acidic and basic samples before analysis.

-

Dilute all samples to a suitable concentration with the mobile phase.

-

Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.

-

Peak purity analysis should be performed to ensure that the this compound peak is free from any co-eluting impurities.

-

If using LC-MS, identify the mass of the degradation products to aid in their structural elucidation.

Conclusion

3-Chloropyrrolidine: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

3-Chloropyrrolidine is a heterocyclic organic compound. Due to limited publicly available data, some physical properties are estimated or derived from suppliers.

| Property | Value | Source |

| CAS Number | 10603-49-3 | PubChem[1] |

| Molecular Formula | C₄H₈ClN | PubChem[1] |

| Molecular Weight | 105.56 g/mol | PubChem[1] |

| Appearance | Presumed to be a liquid or a low-melting solid | Inferred |

| Boiling Point | 66-88 °C @ 100 Torr | Echemi[2] |

| Flash Point | 45°C | Echemi[2] |

| Density | 1.1 g/cm³ | Echemi[2] |

| Solubility | No data available | - |

| Stability | Likely air and moisture sensitive | Inferred |

Hazard Identification and GHS Classification (Probable)

Based on the structure (a chlorinated amine) and data for similar compounds like 3-Chloropyridine, this compound is likely to be classified with the following hazards.

| Hazard Class | Hazard Category | GHS Hazard Statement (H-code) |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |

| Specific Target Organ Toxicity — Single Exposure | Category 3 | H335: May cause respiratory irritation |

Signal Word: Danger

Probable GHS Pictograms:

-

Flame (Flammable)

-

Skull and Crossbones (Acute Toxicity)

-

Corrosion (Skin/Eye Damage)

-

Exclamation Mark (Irritant)

Personal Protective Equipment (PPE)

A comprehensive PPE plan is critical when handling this compound.

| Protection Type | Recommended Equipment |

| Eye/Face | Chemical safety goggles and a face shield. |

| Skin | Chemical-resistant gloves (e.g., nitrile, neoprene), a flame-retardant lab coat, and closed-toe shoes. Consider a chemical-resistant apron for larger quantities or transfer operations. |

| Respiratory | A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when working outside of a fume hood or with heated material. |

Safe Handling and Storage Protocols

Given its likely air and moisture sensitivity, specific handling techniques are required.

General Handling

-

All manipulations should be carried out in a well-ventilated chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Use only non-sparking tools and explosion-proof equipment.

-

Keep away from heat, sparks, and open flames.

-

Ground all containers and transfer equipment to prevent static discharge.

-

Avoid inhalation of vapors or mists.

Handling of Air-Sensitive Reagents

The following workflow is recommended for handling this compound and other air-sensitive chemicals.

Handling Air-Sensitive Chemicals Workflow

Storage

-

Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as oxidizing agents, acids, and moisture.

-

The hydrochloride salt of this compound is a white solid and should be stored at room temperature.[3]

Emergency Procedures

Spill Response

A tiered response is necessary depending on the spill's severity.

Chemical Spill Response Workflow

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air. Combustion may produce toxic gases such as carbon oxides, nitrogen oxides, and hydrogen chloride.

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Do not allow the chemical to enter drains or waterways.

-

Contaminated packaging should be treated as hazardous waste.

Toxicity Data

Specific LD50 and LC50 data for this compound are not available in the public domain. Based on its structure as a chlorinated amine, it should be handled as a compound with high acute toxicity via oral, dermal, and inhalation routes. All appropriate precautions to avoid exposure must be taken.

References

An In-depth Technical Guide to 3-Chloropyrrolidine: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloropyrrolidine is a versatile heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its bifunctional nature, possessing both a secondary amine and a secondary alkyl chloride, allows for a diverse range of chemical transformations, making it a valuable building block for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, an analysis of its chemical reactivity, and its applications in drug discovery, with a particular focus on its role as a precursor to pharmacologically active agents. Spectroscopic data, safety and handling precautions, and a discussion of a key signaling pathway modulated by a this compound derivative are also presented.

Chemical and Physical Properties

This compound, with the IUPAC name This compound , is a cyclic amine and an organochloride.[1] It is typically handled as its hydrochloride salt, which is a more stable, white solid. The key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 10603-49-3 | [1] |

| Molecular Formula | C₄H₈ClN | [1] |

| Molecular Weight | 105.56 g/mol | [1] |

| Appearance | Not specified (free base); White solid (hydrochloride salt) | |

| Boiling Point | 66-88 °C @ 100 Torr | |

| Density | 1.1 g/cm³ | |

| Solubility | Soluble in water and polar organic solvents | |

| InChIKey | SIMYCJOGGRXQIY-UHFFFAOYSA-N | [1] |

| SMILES | C1CNCC1Cl | [1] |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the deoxychlorination of 3-hydroxypyrrolidine using a chlorinating agent such as thionyl chloride (SOCl₂). This reaction proceeds via a nucleophilic substitution mechanism.

General Reaction Scheme

Caption: Synthesis of this compound from 3-Hydroxypyrrolidine.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from general methods for the conversion of alcohols to alkyl chlorides using thionyl chloride.

Materials:

-

(R)- or (S)-3-Hydroxypyrrolidine hydrochloride

-

Thionyl chloride (SOCl₂)

-

Pyridine

-

Dichloromethane (DCM), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 3-hydroxypyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add pyridine (1.2 eq) dropwise.

-

Slowly add thionyl chloride (1.2 eq) to the reaction mixture at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification of the product can be achieved by vacuum distillation or column chromatography.

Chemical Reactivity and Transformations

This compound's reactivity is dominated by its two functional groups: the secondary amine and the secondary alkyl chloride.

-

N-Functionalization: The secondary amine is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, sulfonylation, and reductive amination to introduce a wide range of substituents on the nitrogen atom.

-

C-Functionalization: The chlorine atom at the 3-position is a good leaving group and is susceptible to nucleophilic substitution (Sₙ2) reactions with various nucleophiles such as amines, thiols, azides, and cyanides, allowing for the introduction of diverse functional groups at this position.

Applications in Drug Discovery

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. This compound serves as a key building block for introducing this motif and for further functionalization.

Precursor to Vildagliptin - A DPP-IV Inhibitor

A prominent example of the application of a this compound derivative is in the synthesis of Vildagliptin , a potent and selective dipeptidyl peptidase-4 (DPP-IV) inhibitor used for the treatment of type 2 diabetes mellitus. While Vildagliptin itself does not contain a chloro group, a key intermediate in its synthesis is (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, which is derived from L-proline. This intermediate undergoes a nucleophilic substitution reaction with 3-amino-1-adamantanol to form the final drug molecule.

Signaling Pathway: DPP-IV Inhibition

DPP-IV is an enzyme that rapidly inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released in response to food intake and stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner. By inhibiting DPP-IV, Vildagliptin increases the levels of active GLP-1 and GIP, which in turn enhances insulin secretion, suppresses glucagon release, and ultimately leads to improved glycemic control.

Caption: Vildagliptin's mechanism of action via DPP-IV inhibition.

Spectroscopic Data

The structural features of this compound can be confirmed by various spectroscopic techniques. The expected data are summarized below.

| Spectroscopic Data | Expected Features |

| ¹H NMR | Complex multiplets in the aliphatic region (δ 1.5-3.5 ppm) corresponding to the pyrrolidine ring protons. The proton attached to the carbon bearing the chlorine atom (CH-Cl) would appear as a multiplet at a downfield chemical shift (δ ~4.0-4.5 ppm). The N-H proton signal would be a broad singlet, the chemical shift of which is dependent on the solvent and concentration. |

| ¹³C NMR | Four distinct signals for the four carbon atoms of the pyrrolidine ring. The carbon atom attached to the chlorine (C-Cl) would be the most downfield signal in the aliphatic region (δ ~60-70 ppm). The other carbon signals would appear at higher field strengths. |

| IR Spectroscopy | Characteristic peaks for N-H stretching (around 3300-3500 cm⁻¹, broad), C-H stretching (around 2850-2960 cm⁻¹), and C-Cl stretching (in the fingerprint region, around 600-800 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 105. An (M+2)⁺ peak with approximately one-third the intensity of the M⁺ peak would be present due to the isotopic abundance of ³⁷Cl. |

Safety and Handling

This compound and its salts are hazardous chemicals and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation. May cause respiratory irritation.

-

Precautions: Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.

-

First Aid:

-

If on skin: Wash with plenty of soap and water.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If swallowed: Call a poison center or doctor if you feel unwell.

-

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

This compound is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its straightforward synthesis, combined with its dual reactivity, provides a powerful tool for the creation of novel and complex molecules with potential therapeutic applications. The successful use of a derivative of this compound in the synthesis of the DPP-IV inhibitor Vildagliptin highlights its importance in the development of modern pharmaceuticals. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective utilization in research and drug development endeavors.

References

An In-depth Technical Guide to 3-Chloropyrrolidine: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloropyrrolidine is a pivotal heterocyclic building block in medicinal chemistry and drug discovery, serving as a key intermediate in the synthesis of a wide array of pharmacologically active compounds. Its pyrrolidine core, substituted with a reactive chlorine atom, allows for diverse functionalization, making it a valuable scaffold for developing novel therapeutics. This technical guide provides a comprehensive overview of the essential physicochemical properties of this compound, a detailed experimental protocol for its synthesis, and relevant analytical methodologies for its characterization.

Core Physicochemical Properties

A thorough understanding of the fundamental properties of this compound is crucial for its effective application in research and development. The compound is most commonly handled as its hydrochloride salt to improve stability and solubility.

| Property | This compound | This compound Hydrochloride |

| Chemical Formula | C₄H₈ClN[1][2] | C₄H₉Cl₂N[3][4][5] |

| Molecular Weight | 105.56 g/mol [1][2] | 142.02 g/mol [4] |

| IUPAC Name | This compound[1] | This compound hydrochloride[5] |

| CAS Number | 10603-49-3[1] | 10603-47-1[5] |

| Canonical SMILES | C1CNCC1Cl[1] | C1CNCC1Cl.Cl |

| Physical Appearance | Typically a liquid or low-melting solid | White to off-white crystalline solid |

| Solubility | Soluble in organic solvents | Soluble in polar solvents like water and alcohols[4] |

Synthetic Methodology: A Detailed Experimental Protocol

The synthesis of this compound is often achieved from a readily available precursor, 3-hydroxypyrrolidine. The protocol described herein involves a three-step process: N-protection of the pyrrolidine nitrogen, chlorination of the hydroxyl group, and subsequent deprotection to yield the final product.

Step 1: N-Boc Protection of 3-Hydroxypyrrolidine

The protection of the secondary amine is essential to prevent side reactions during the chlorination step. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for this purpose.

-

Materials:

-

3-Hydroxypyrrolidine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel

-

-

Procedure:

-

Dissolve 3-hydroxypyrrolidine in dichloromethane in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Add triethylamine to the solution.

-

Add a solution of di-tert-butyl dicarbonate in dichloromethane dropwise to the reaction mixture.

-